molecular formula C27H20FN3O4 B14094328 N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14094328
M. Wt: 469.5 g/mol
InChI Key: NZQPRRQFWGESJY-UHFFFAOYSA-N
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Description

N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrazole ring, and multiple functional groups such as fluorine, hydroxyl, and carbonyl groups.

Preparation Methods

The synthesis of N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as fluorine gas or methyl iodide.

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Coupling Reactions: The final step involves coupling the benzofuran and pyrazole intermediates using coupling agents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine.

Scientific Research Applications

N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity

Properties

Molecular Formula

C27H20FN3O4

Molecular Weight

469.5 g/mol

IUPAC Name

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H20FN3O4/c1-14-7-10-22(32)18(11-14)20-13-21(31-30-20)27(34)29-24-17-5-3-4-6-23(17)35-26(24)25(33)16-9-8-15(2)19(28)12-16/h3-13,32H,1-2H3,(H,29,34)(H,30,31)

InChI Key

NZQPRRQFWGESJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F

Origin of Product

United States

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